N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzodioxole moiety, a fluorophenylmethoxy-substituted dihydropyridinone ring, and a hydroxymethyl group. Its design integrates pharmacophores known for modulating biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways. The dihydropyridinone core is critical for hydrogen-bonding interactions, while the 2-fluorophenylmethoxy group enhances lipophilicity and target engagement .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O6/c23-17-4-2-1-3-14(17)12-29-21-9-25(16(11-26)8-18(21)27)10-22(28)24-15-5-6-19-20(7-15)31-13-30-19/h1-9,26H,10-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORUMQISAFXXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure features a benzodioxole moiety and a dihydropyridine core, which contribute to its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its structural formula can be represented as follows:
The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors. The benzodioxole and dihydropyridine components are believed to enhance binding affinity to these targets, potentially modulating their activity. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases.
2. Enzyme Inhibition
Studies have shown that this compound may inhibit monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. Inhibitors of MAO are significant in treating neurological disorders such as depression and Parkinson's disease. The IC50 values for related compounds have been reported as low as 0.028 µM for MAO-A inhibition, suggesting strong inhibitory potential .
3. Anticancer Activity
Recent research has highlighted the anticancer potential of similar compounds through screening libraries against multicellular spheroids. These studies demonstrate the ability of such compounds to induce apoptosis in cancer cells while sparing normal cells .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics based on molecular structure analysis. Further studies are needed to elucidate its metabolism and excretion pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines. In vitro evaluations using National Cancer Institute protocols revealed significant antimitotic activity against human tumor cells, indicating that such compounds could serve as lead structures for developing new anticancer agents .
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The inhibition of these enzymes can lead to improved glycemic control and cognitive function, respectively.
Antimicrobial Properties
Compounds featuring the benzodioxole and dihydropyridine frameworks have been investigated for their antimicrobial properties. Research indicates that similar derivatives exhibit significant antibacterial and antifungal activities against various strains, highlighting their potential in addressing multi-drug resistant infections .
Case Study 1: Anticancer Screening
In a specific study evaluating the anticancer properties of benzodioxole derivatives, compounds were screened across multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy .
Case Study 2: Enzyme Inhibitory Activity
A study focused on synthesizing sulfonamide derivatives containing benzodioxole groups demonstrated their ability to inhibit α-glucosidase effectively. This inhibition was linked to improved outcomes in animal models of diabetes, emphasizing the therapeutic potential of such compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below against analogous molecules, focusing on core scaffolds, substituents, and bioactivity correlations.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: The target compound’s 1,4-dihydropyridinone core distinguishes it from pyrazolo-pyrimidinone (e.g., ) or isoindole-dione (e.g., ) scaffolds. In contrast, pyrazolo-pyrimidinone derivatives (e.g., ) exhibit stronger binding to dihydrofolate reductase (DHFR) due to planar aromaticity, aligning with anticancer mechanisms .
Substituent Effects: The 2-fluorophenylmethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., benzyloxy in ) . Hydroxymethyl in the target compound may improve solubility relative to purely hydrophobic substituents (e.g., 2-methoxyphenyl in ) but could reduce membrane permeability .
Bioactivity Clustering: Compounds with fluorinated aryl groups (e.g., target compound, ) cluster in bioactivity profiles related to kinase or DHFR inhibition, as shown in hierarchical analyses of NCI-60 datasets . Acetamide derivatives with polar substituents (e.g., hydroxymethyl, aminohexane) exhibit distinct target interactions compared to lipophilic analogs, suggesting divergent therapeutic applications .
Computational and Experimental Validation
- Molecular Similarity Metrics: Tanimoto and Dice indices (based on Morgan fingerprints) reveal moderate similarity (0.45–0.60) between the target compound and pyrazolo-pyrimidinone derivatives, driven by shared fluorophenyl and acetamide motifs. Lower similarity (0.30–0.40) is observed with isoindole-dione analogs due to core divergence .
- Dereplication via MS/MS: Molecular networking identifies the target compound’s fragmentation pattern as distinct from non-fluorinated dihydropyridinones, with cosine scores <0.50 for unrelated cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
